2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid

Description

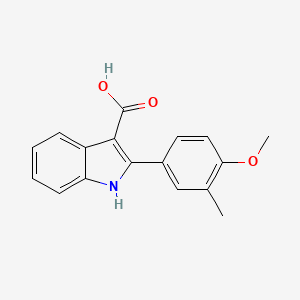

2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid is a substituted indole derivative featuring a phenyl ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 3, respectively, attached to the indole scaffold at position 2.

Properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-10-9-11(7-8-14(10)21-2)16-15(17(19)20)12-5-3-4-6-13(12)18-16/h3-9,18H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDAWRJNRYODEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C3=CC=CC=C3N2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The specific conditions and reagents can vary, but the general approach involves heating the reactants in the presence of an acid catalyst to promote cyclization and formation of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated indole derivative, while reduction of the carboxylic acid group may produce an indole alcohol.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Indole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: This compound may be explored for its potential therapeutic effects, particularly in drug development for various diseases.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The methoxy and methyl groups can influence its binding affinity and selectivity for these targets. The compound may act by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related indole derivatives, highlighting key substituents and their implications:

*Calculated based on molecular formula C₁₇H₁₅NO₄. †Inferred from analogs (e.g., anticancer activity in indole-coumarin hybrids ).

Key Observations:

Substituent Position and Electronic Effects :

- Methoxy groups (e.g., in the target compound and ) donate electrons via resonance, increasing stability and altering reactivity compared to electron-withdrawing groups like chloro () or bromo ().

- The carboxylic acid group at position 3 (target, ) enhances hydrogen bonding and aqueous solubility relative to ester derivatives ().

Biological Implications :

Physicochemical Properties :

- Lipophilicity (logP) varies significantly: Bromophenyl derivatives () are highly lipophilic (predicted logP ~4.16), while carboxylic acid derivatives (target, ) are more polar.

- Steric effects from bulky substituents (e.g., tert-butyl in ) reduce solubility but enhance binding to hydrophobic targets.

Pharmaceutical Relevance

- Anticancer Activity : Indole-3-carboxylic acid derivatives with methoxy or chloro substituents (e.g., ) show promise against cancer cell lines like MCF-7, likely via inhibition of kinase pathways or DNA intercalation.

- Antimicrobial Potential: 7-Chloro-3-methyl-1H-indole-2-carboxylic acid () shares structural similarities with strobilurin analogs, which inhibit fungal respiration .

Biological Activity

2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid is an indole derivative recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of methoxy and methyl groups on the phenyl ring, enhance its pharmacological potential by influencing its interaction with biological targets.

The biological activity of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The methoxy and methyl substituents can modulate the compound's binding affinity and selectivity towards various proteins and enzymes. Key mechanisms include:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in critical metabolic pathways.

- Receptor Interaction : It can bind to receptors, altering cellular signaling pathways that regulate physiological responses.

- Covalent Bond Formation : The carboxylic acid group may form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity.

1. Antimicrobial Properties

Indole derivatives, including this compound, have shown significant antimicrobial activity against various bacterial strains. Studies indicate that the presence of the indole core enhances the compound's effectiveness against pathogens by disrupting their cellular processes.

2. Anticancer Activity

Research has demonstrated that 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- Induction of Methuosis : This process involves a unique form of cell death characterized by the accumulation of vacuoles within cells, which can be triggered by specific structural modifications in indole derivatives .

- Microtubule Disruption : Certain substitutions at the indole ring position can enhance cytotoxicity by disrupting microtubule polymerization, leading to increased cell death rates in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Showed that the compound induces apoptosis in human cancer cell lines through mitochondrial pathways. |

| Study 3 | Investigated structure-activity relationships (SAR) revealing that modifications at the indole ring substantially affect biological potency. |

Notable Research Insights

- A study highlighted the compound's ability to reduce oxidative stress markers in cancer models, suggesting a protective role against cellular damage.

- Another investigation revealed that structural variations in indole derivatives could lead to enhanced binding affinities for specific cancer-related targets, thereby improving therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.